molecular formula C20H24N4O5S B2583936 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921885-28-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2583936
CAS RN: 921885-28-1
M. Wt: 432.5
InChI Key: AZOLSBTUUXOSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

Thiophene analogues, closely related to benzodiazepines and aminobiphenyl compounds, have been synthesized and evaluated for their potential carcinogenicity. These compounds, including "N-(5-phenylthiophen-2-yl)acetamide," have shown activity profiles consistent with known chemistry, indicating potential carcinogenicity. However, their chemical and biological behavior suggests limited in vivo tumorigenic potential, emphasizing the importance of in vitro predictions for new compounds' carcinogenicity (Ashby et al., 1978).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including benzimidazole and imidazolylpeptides, have been reviewed for their antitumor activities. These compounds, some of which have passed preclinical testing, are significant for developing new antitumor drugs and studying compounds with varying biological properties (Iradyan et al., 2009).

Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives for antioxidant and anti-inflammatory activities highlight the potential therapeutic applications of such compounds. Certain derivatives exhibited significant anti-inflammatory activity compared to standard references, showcasing the therapeutic potential of structurally similar compounds for developing new anti-inflammatory agents (Raut et al., 2020).

Acetaminophen Degradation by Advanced Oxidation Processes

Studies on the degradation of acetaminophen, a compound structurally related to the chemical , through advanced oxidation processes (AOPs) shed light on the pathways, by-products, and biotoxicity of similar compounds. This research contributes to understanding how such compounds can be effectively degraded, addressing environmental concerns (Qutob et al., 2022).

Redox Mediators in Organic Pollutant Treatment

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants demonstrates a novel approach to degrading recalcitrant compounds. This enzymatic method, enhanced by redox mediators, suggests a potential application for the degradation or transformation of complex organic molecules in wastewater treatment (Husain & Husain, 2007).

properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c25-10-15-8-21-20(24(15)9-18(26)22-13-3-1-2-4-13)30-11-19(27)23-14-5-6-16-17(7-14)29-12-28-16/h5-8,13,25H,1-4,9-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOLSBTUUXOSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.